

Application Notes and Protocols for Utilizing TNP-ATP in Enzyme Kinetic Assays

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Compound of Interest

Compound Name: TNP-ATP (triethylammonium salt)

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the kinetics of ATP-utilizing enzymes.^{[1][2]} The trinitrophenyl (TNP) moiety confers fluorescent properties to the molecule, which are exquisitely sensitive to its local environment. In aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the ATP-binding site of an enzyme, its fluorescence intensity increases significantly, and the emission maximum typically undergoes a blue shift (a shift to a shorter wavelength).^{[1][3][4][5]} This change in fluorescence provides a real-time, continuous signal to monitor enzyme-ligand interactions, making it ideal for a variety of kinetic assays.

These application notes provide detailed protocols for using TNP-ATP in direct titration and competition assays to determine key kinetic and binding parameters such as the dissociation constant (K_d), inhibitor constant (K_i), Michaelis constant (K_m), and maximum velocity (V_{max}).

Principle of TNP-ATP Assays

The core principle of TNP-ATP assays lies in the change in its fluorescence upon binding to a protein.[1][2]

- **Excitation and Emission:** TNP-ATP is typically excited at a wavelength of around 408 nm or 470 nm, with its emission maximum in an aqueous solution being approximately 561 nm.[1]
- **Binding-Induced Fluorescence Change:** When TNP-ATP binds to the hydrophobic environment of an enzyme's ATP-binding pocket, the quantum yield of its fluorescence increases, leading to a significant enhancement in fluorescence intensity.[2][3] Concurrently, the emission maximum often shifts to a lower wavelength (e.g., ~540 nm).[3][5]
- **Direct Titration:** By titrating a fixed concentration of TNP-ATP with increasing concentrations of an enzyme, one can generate a saturation binding curve. This allows for the determination of the dissociation constant (K_d) of the enzyme-TNP-ATP complex.
- **Competition Assay:** The displacement of enzyme-bound TNP-ATP by a non-fluorescent competitor (such as ATP or a small molecule inhibitor) results in a decrease in fluorescence. This principle is used to determine the binding affinity (K_d or K_i) of the unlabeled competitor.
[3]

Data Presentation: Quantitative Kinetic and Binding Parameters

The following tables summarize quantitative data obtained from various studies using TNP-ATP with different enzymes. It is important to note that the affinity of TNP-ATP for an enzyme is often significantly higher than that of ATP.[1]

| Enzyme/Protein | Organism/Source | Ligand | Kd (μM) | Notes | Reference(s) |
|----------------------------------|---------------------|---------|----------------------|----------------------------------|--------------|
| CheA (Histidine Kinase) | E. coli | TNP-ATP | 1.9 | [3] | |
| CheA (Histidine Kinase) | E. coli | ATP | 260 | [3] | |
| EnvZ (Histidine Kinase) | E. coli | TNP-ATP | 0.5 | [3] | |
| EnvZ (Histidine Kinase) | E. coli | ATP | 60 | [3] | |
| PhoQcat (Histidine Kinase) | Salmonella enterica | TNP-ATP | 294 \pm 33 | [3] | |
| PhoQcat (Histidine Kinase) | Salmonella enterica | ATP | 412 \pm 72 | Determined by competition assay. | [3] |
| CASK (CaM-Kinase) | Human | TNP-ATP | 1 | [6] | |
| CASK (CaM-Kinase) | Human | TNP-ATP | 0.563 mM | Weaker affinity site. | [7] |
| ZmCDKA;1 (Kinase) | Zea mays | TNP-ATP | 7.0 \pm 2.5 | [6] | |
| STRAD α (Pseudokinase) | Human | TNP-ATP | 1.1 | [7] | |

| | | | | | |
|-----------|---------|-----------|---|--|-----|
| F1-ATPase | E. coli | MgTNP-ATP | Kd1 < 0.001, Kd2 = 0.023, Kd3 = 1.4 | Strong binding cooperativity across three sites. | [8] |
| Hsp90 | Human | ATP | ~132 | | [3] |

| Enzyme/Protein | Inhibitor | Ki / Kd (μM) | Assay Type | Reference(s) |
|----------------|--------------------|---------------------------|-----------------------------|--------------|
| PhoQcat | Radicicol | 750 \pm 111 | TNP-ATP Displacement | [3] |
| PhoQcat | Compound JH-II-126 | 391 \pm 61 | TNP-ATP Displacement | [3] |
| Kinase A | Inhibitor Z | 0.1 | Theoretical (Cheng-Prusoff) | [9] |
| Kinase B | Inhibitor Z | 0.2 | Theoretical (Cheng-Prusoff) | [9] |

| Enzyme | Substrate | Km (μM) | Vmax | Reference(s) |
|---|-----------|----------------------|--|--------------|
| Epidermal Growth Factor Receptor (EGFR) PTK | TNP-ATP | - | 200x slower than with ATP | [1] |
| F1-ATPase | MgTNP-ATP | - | "Bisite hydrolysis" is ~40% of Vmax with ATP | [8] |
| CASK | ATP | ~1000 | - | [5] |

Experimental Protocols

Protocol 1: Determination of K_d by Direct Titration

This protocol describes how to determine the dissociation constant (K_d) of an enzyme for TNP-ATP by titrating a fixed concentration of TNP-ATP with increasing concentrations of the enzyme.

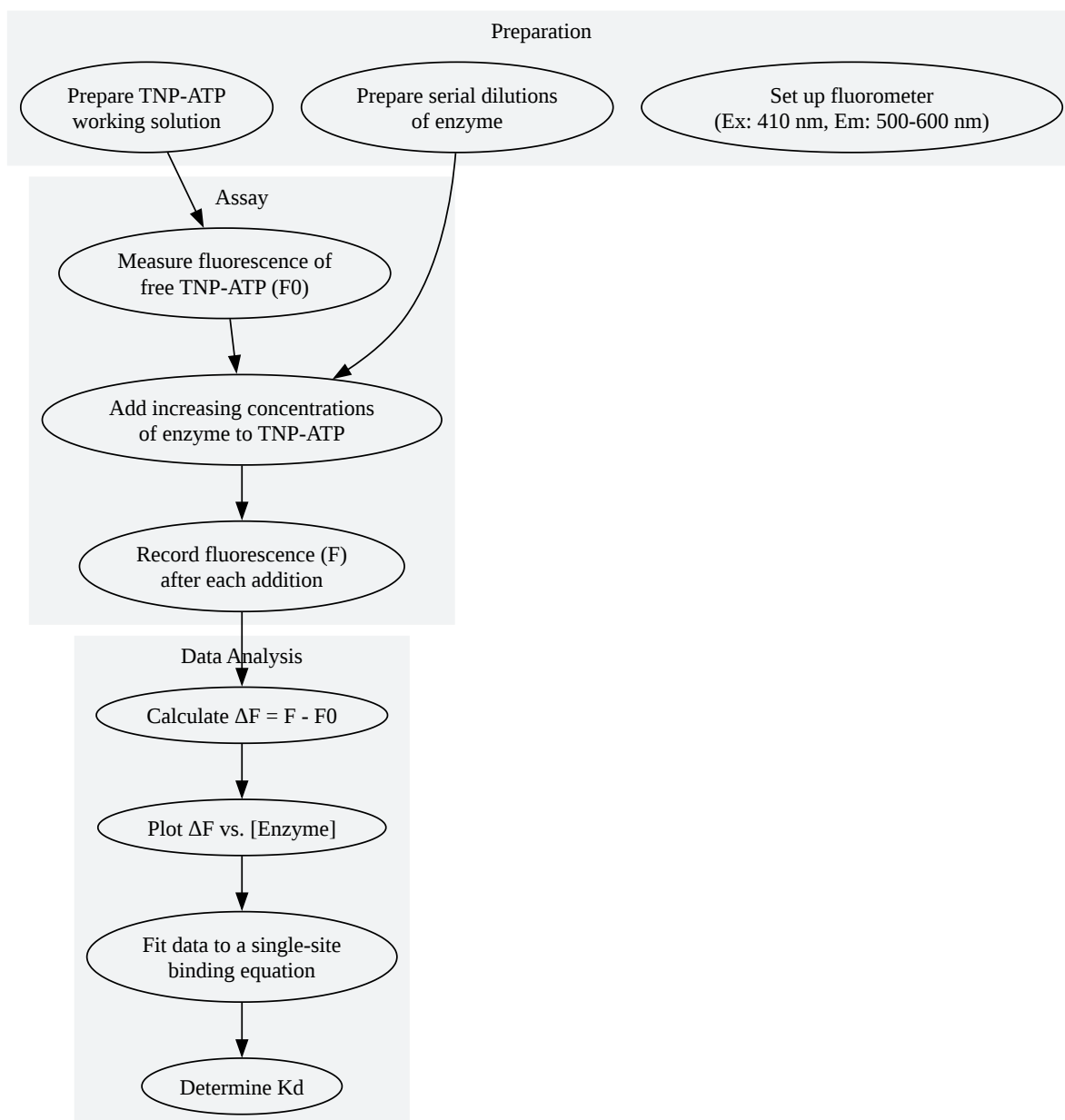
Materials:

- Enzyme of interest
- TNP-ATP stock solution (e.g., 1 mM in water or buffer, pH 7.0)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
- Fluorometer (cuvette-based or microplate reader)
- Cuvettes or microplates suitable for fluorescence measurements

Procedure:

- Prepare a working solution of TNP-ATP: Dilute the TNP-ATP stock solution in the assay buffer to a final concentration that is typically below 1 μM to avoid inner filter effects.^[10] A common starting concentration is 150 μM , which is then diluted in the final reaction volume.^[3]
- Set up the fluorometer: Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.^[5]
- Measure the fluorescence of free TNP-ATP: In a cuvette or well, add the assay buffer and the working solution of TNP-ATP. Record the fluorescence spectrum. This will serve as the baseline fluorescence (F_0).
- Titration with enzyme: To the same cuvette or to a series of wells, add increasing concentrations of the purified enzyme. After each addition, gently mix and allow the system to equilibrate for a few minutes.^[3]
- Record fluorescence: Measure the fluorescence intensity (F) at the emission maximum (typically around 540 nm) after each addition of the enzyme.

- Data Analysis:
 - Correct the measured fluorescence values for dilution if necessary.
 - Calculate the change in fluorescence ($\Delta F = F - F_0$).
 - Plot ΔF as a function of the enzyme concentration.
 - Fit the data to a single-site binding equation (e.g., using non-linear regression) to determine the K_d and the maximum fluorescence change (ΔF_{max}).



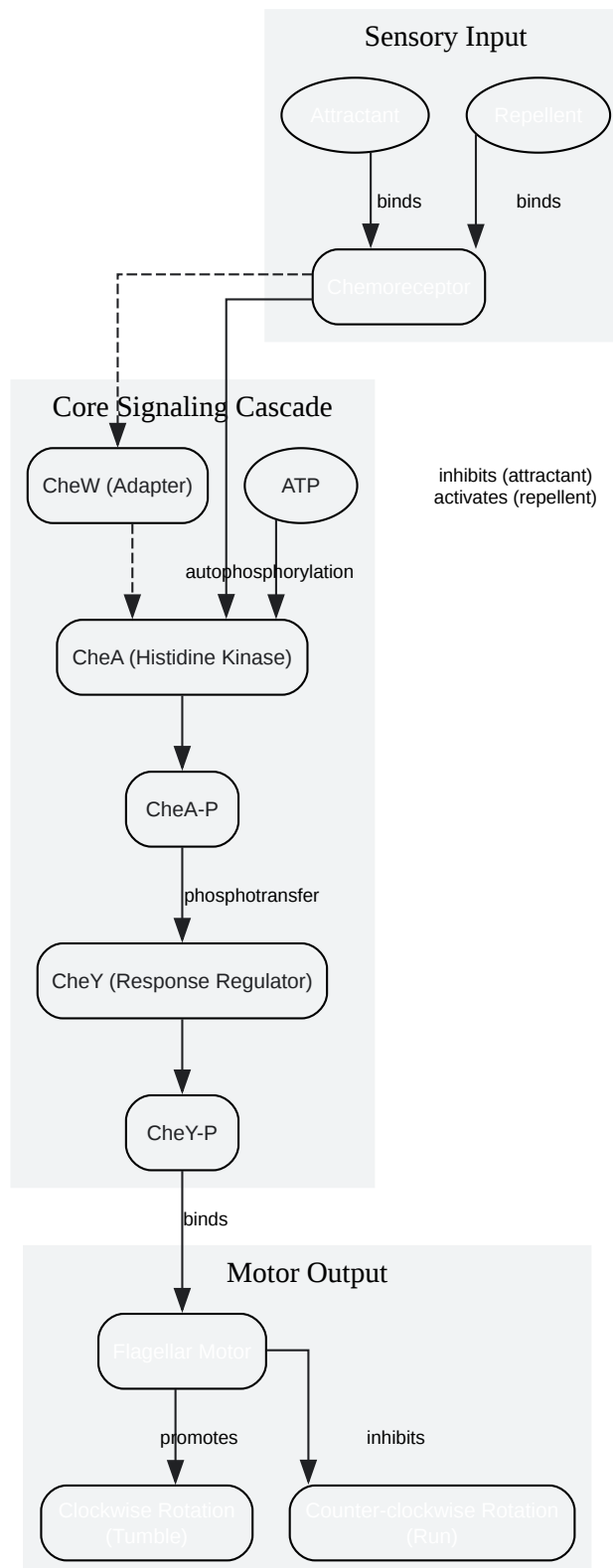
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Caption: Workflow for determining the inhibitor constant (K_i) or dissociation constant (K_d) of a competitor using a TNP-ATP displacement assay.

Signaling and Metabolic Pathway Diagrams

CheA Signaling Pathway in Bacterial Chemotaxis

The histidine kinase CheA is a central component of the bacterial chemotaxis signaling pathway. It autophosphorylates in response to signals from chemoreceptors and then transfers the phosphoryl group to the response regulator CheY. Phosphorylated CheY interacts with the flagellar motor to control the direction of swimming.

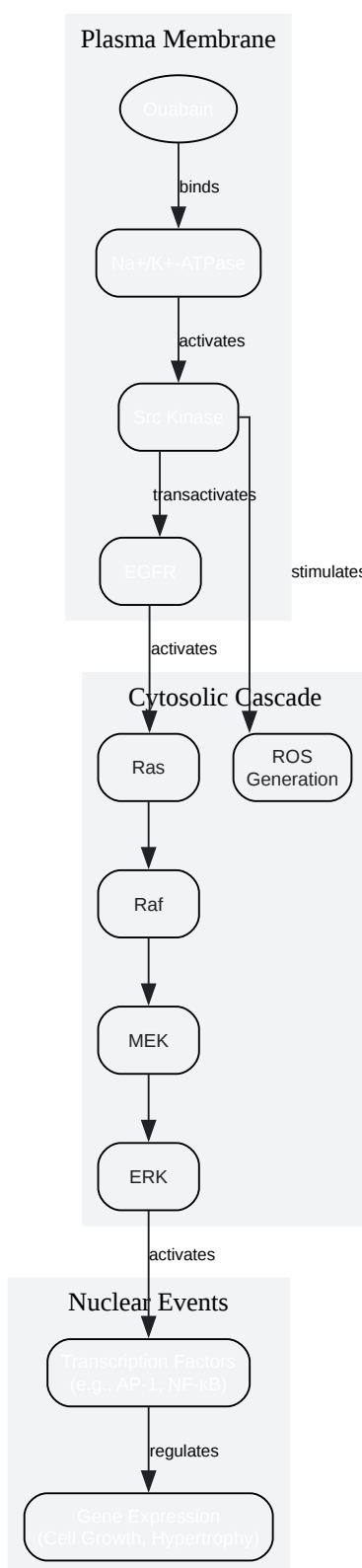


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Caption: The CheA signaling pathway in bacterial chemotaxis, illustrating the flow of information from chemoreceptors to the flagellar motor.

Na⁺/K⁺-ATPase Signaling Cascade

Beyond its ion-pumping function, the Na⁺/K⁺-ATPase acts as a signal transducer. Binding of ligands like ouabain can trigger intracellular signaling cascades, often involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR). [2][11]

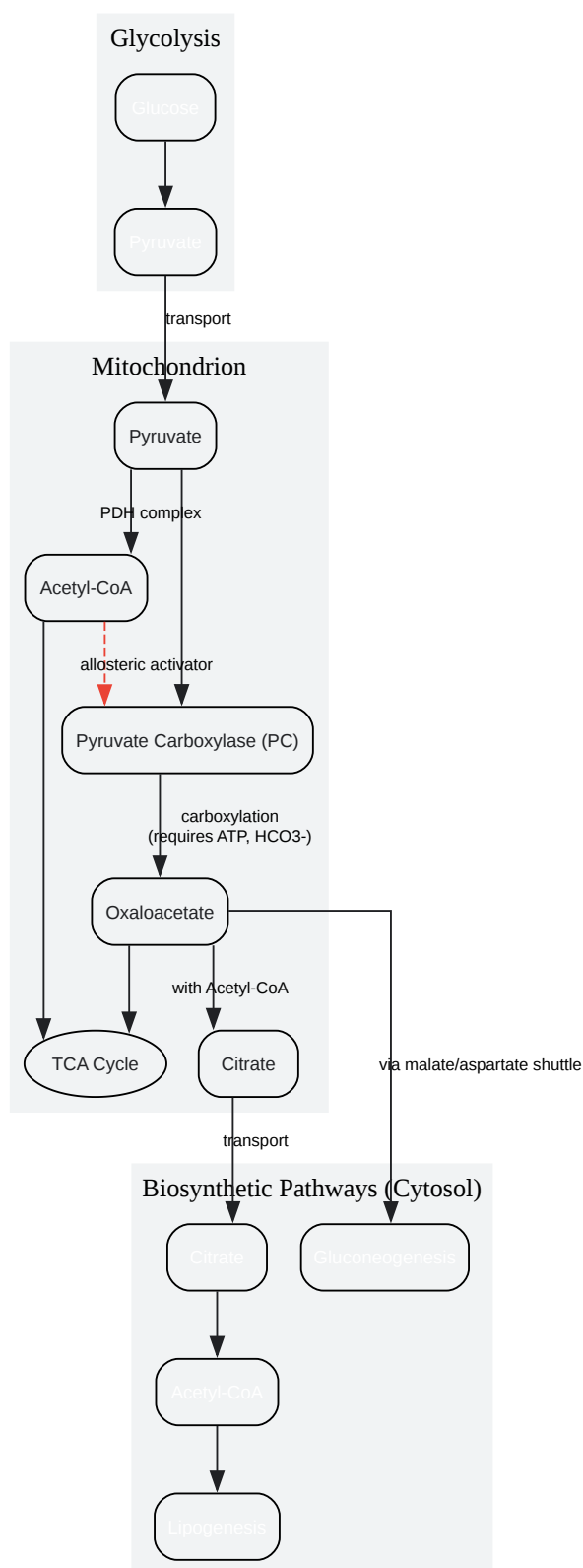


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Caption: Signal transduction pathway initiated by the Na⁺/K⁺-ATPase, leading to changes in gene expression.

Pyruvate Carboxylase in Metabolic Regulation

Pyruvate carboxylase (PC) is a key anaplerotic enzyme that replenishes oxaloacetate in the tricarboxylic acid (TCA) cycle. This function is crucial for supporting biosynthetic pathways such as gluconeogenesis and lipogenesis. [2][12][13]

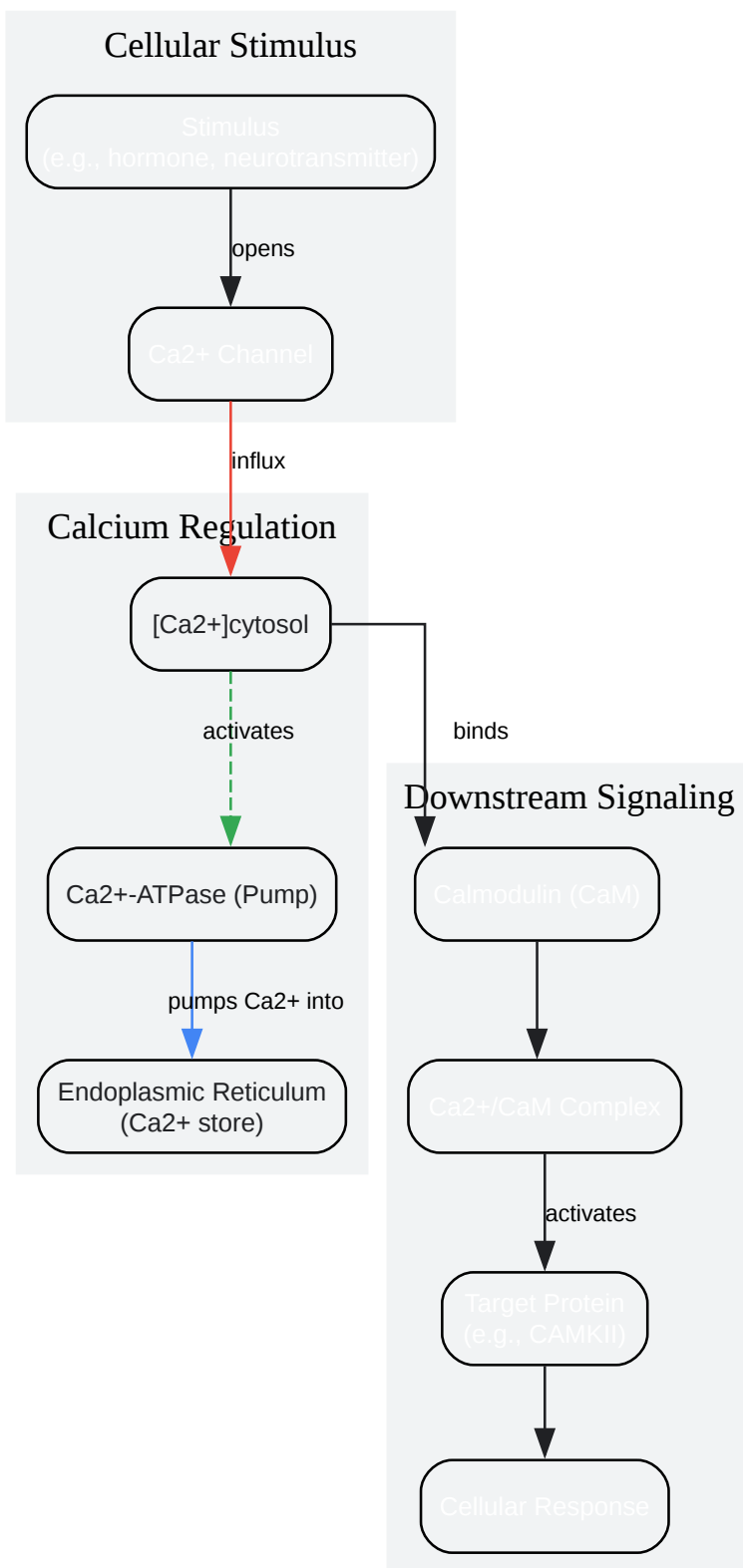


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Caption: The central role of Pyruvate Carboxylase in linking glycolysis to the TCA cycle and major biosynthetic pathways.

Ca²⁺-ATPase in Calmodulin-Dependent Signaling

Ca²⁺-ATPases are crucial for maintaining low intracellular calcium concentrations by pumping Ca²⁺ out of the cytoplasm. This regulation is vital for controlling the activity of calcium-dependent signaling proteins like calmodulin. [11]



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Caption: Regulation of intracellular calcium levels by Ca²⁺-ATPase and its impact on calmodulin-dependent signaling pathways.

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